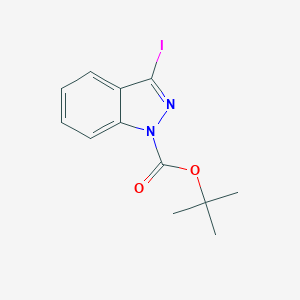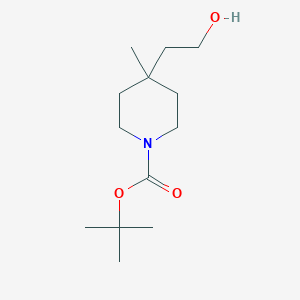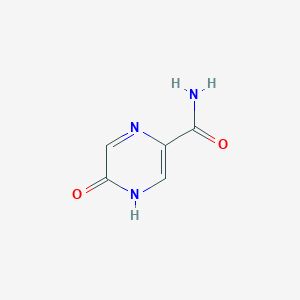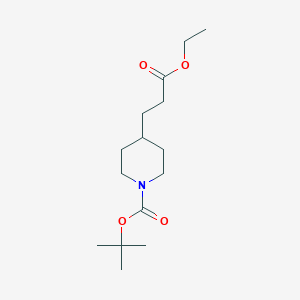
Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a chemical compound with the CAS Number: 412293-91-5 . It has a molecular weight of 279.34 . The compound is typically stored in a refrigerator and has a physical form of light yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The InChI Code for Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-11(6-10-17)19-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 . Physical And Chemical Properties Analysis
Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a light yellow to yellow powder or crystals . It has a molecular weight of 279.34 . The compound is typically stored in a refrigerator .Applications De Recherche Scientifique
Synthesis of Novel Organic Compounds
This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives exhibit a wide spectrum of biological activities, making the compound a valuable asset in medicinal chemistry research .
Antibacterial and Antifungal Agent
Due to the presence of the piperidine ring and its conformational flexibility, Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate has been evaluated for antibacterial and antifungal activities. It has shown moderate activity against various microorganisms, including Gram-positive and Gram-negative bacteria .
Drug Discovery and Development
The compound’s ability to easily modify and its inherent water solubility make it an important candidate in drug discovery. It can be used to adjust molecular physicochemical properties, which is crucial in the development of new pharmaceuticals .
Targeted Protein Degradation
Similar compounds with a piperidine structure have been utilized as semi-flexible linkers in PROTAC (Proteolysis Targeting Chimera) development. This suggests potential applications of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate in targeted protein degradation, a promising approach in treating diseases by selectively degrading pathological proteins .
Intermediate in Biologically Active Compounds
It acts as an intermediate in the synthesis of biologically active compounds, such as crizotinib, which is used in cancer treatment. The compound’s structural features facilitate its use in multi-step synthetic processes to produce complex molecules with therapeutic potential .
Research on Chemical Intermediates
The compound is a subject of interest in the field of chemical intermediates. Research on its derivatives can lead to insights into the design of more efficient and selective agents for various chemical reactions, which is fundamental in the development of new materials and catalysts .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-pyrimidin-2-yloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-5-11(6-10-17)19-12-15-7-4-8-16-12/h4,7-8,11H,5-6,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRXZBXZDBAHGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626672 |
Source


|
| Record name | tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate | |
CAS RN |
412293-91-5 |
Source


|
| Record name | tert-Butyl 4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)







![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)



